N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide
Description
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide (CAS: 61627-58-5) is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a cyano group at position 3 and a propionamide moiety at position 2. This compound serves as a versatile precursor for synthesizing polyfunctionalized heterocyclic systems, particularly in antimicrobial and antitumor applications . Its synthesis typically involves coupling reactions of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide with acylating agents or heteroaryl amines under reflux conditions .
Key properties include:
- Molecular formula: C₁₂H₁₃N₂OS
- Molecular weight: 249.31 g/mol
- Structural features: Rigid bicyclic system with electron-withdrawing cyano and amide groups, enabling regioselective reactions for further functionalization .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-11(15)14-12-9(7-13)8-5-3-4-6-10(8)16-12/h2-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQULTXYCPXNMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CCCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355635 | |
| Record name | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61627-58-5 | |
| Record name | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Combinatorial Synthesis
WO2003084947A1 describes a combinatorial approach using solid-phase synthesis. The tetrahydrobenzo[b]thiophene core is functionalized on resin-bound intermediates, enabling rapid diversification of the 2-position. After cleavage from the resin, the free amine is propionylated in solution phase. This method is advantageous for high-throughput screening but requires specialized equipment.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate key steps. For example, cyclization of cyclohexylidene cyanoacetic acid ester with sulfur achieves 90% yield in 15 minutes under microwave conditions (150°C, 300 W). Similarly, propionylation reactions are completed in 5–10 minutes with comparable yields to conventional heating.
Analytical and Purification Methods
Chromatographic Techniques
Recrystallization
The final product is purified via recrystallization from DMF-ethanol (1:4), yielding needle-shaped crystals with >98% purity.
Spectroscopic Characterization
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide serves as a key intermediate in the synthesis of novel pharmaceuticals. Its structural features allow it to engage in multiple chemical reactions that are crucial for developing new therapeutic agents. For instance, it is utilized in synthesizing compounds that target specific biological pathways, making it valuable in drug discovery and development processes .
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. Studies have shown that modifications to the core structure can enhance its efficacy against various cancer cell lines. For example, compounds derived from this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo .
Material Science
Polymer Synthesis
The compound is also explored for its potential in material science, particularly in the synthesis of polymers with enhanced properties. Its unique chemical structure allows it to act as a monomer or cross-linking agent in polymerization reactions, leading to materials with improved thermal stability and mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme 5-lipoxygenase by binding to its active site, thereby preventing the formation of pro-inflammatory leukotrienes . This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s binding pocket and form stable interactions with key amino acids.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzamide Derivatives
Several N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides (e.g., compounds I–IV) have been synthesized with varying substituents (fluoro, chloro, methoxy) on the benzamide ring. These derivatives exhibit similar molecular conformations but distinct supramolecular aggregation modes due to steric and electronic effects. For example:
- Compound I (3-fluorobenzamide): Forms π-stacking interactions via fluorinated rings.
- Compound IV (2-methoxybenzamide): Exhibits disordered packing due to methoxy group flexibility .
Table 1 : Structural and Crystallographic Comparison of Benzamide Derivatives
| Compound | Substituent | Space Group | Conformation | Aggregation Mode |
|---|---|---|---|---|
| I | 3-F | P-1 | Half-chair | π-stacking |
| II | 4-Cl | P-1 | Half-chair | Halogen bonding |
| III | 2,6-F₂ | P-1 | Half-chair | H-bonding |
| IV | 2-OMe | P-1 (Z'=2) | Half-chair | Disordered |
Acetamide and Hydrazine Derivatives
Anticancer Acetamide Systems
Derivatives such as 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide (precursor) yield compounds with significant antiproliferative activity. For instance:
- Compound 89 : Inhibits MCF-7 (breast cancer) with IC₅₀ = 1.2 µM, outperforming doxorubicin (IC₅₀ = 1.5 µM) .
- Compound 86 : Active against NCI-H460 (lung cancer) with IC₅₀ = 1.8 µM .
EGFR/HER2 Inhibitors
Tetrahydrobenzothieno-acetamide derivatives (e.g., 21b, 23) show dual kinase inhibition:
- Compound 21b (pyrazolo[3,4-b]pyridine derivative): Potent EGFR inhibition (IC₅₀ = 12 nM) due to hydrogen bonding with kinase active sites .
- Compound 23 (isoxazolo[3,4-b]pyridine derivative): Enhanced HER2 selectivity (IC₅₀ = 18 nM) .
Table 2 : Pharmacological Profiles of Key Derivatives
| Compound | Target | IC₅₀ (nM) | Cell Line Activity | Reference |
|---|---|---|---|---|
| 89 | MCF-7 | 1200 | Breast adenocarcinoma | |
| 21b | EGFR | 12 | H1299 lung cancer | |
| 23 | HER2 | 18 | H1299 lung cancer | |
| 25a | α-Glucosidase | 0.45 µM | Enzyme inhibition |
Functionalized Hydrazine-Carboxamide Derivatives
(E)-2-Benzylidene-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)hydrazine-1-carboxamide derivatives demonstrate potent α-glucosidase inhibition, critical for diabetes management:
Regioselective Functionalization
The cyanoacetamido moiety in the parent compound allows regioselective attacks by nucleophiles (e.g., hydrazines, aryl amines), leading to diverse heterocycles:
- Reaction with hydrazine : Forms pyrazole or pyrimidine derivatives (e.g., 22a-b , 24a-b ) .
- Coupling with diazonium salts : Produces azo dyes (e.g., 8a-d ) with antimicrobial properties .
Table 3 : Synthetic Routes and Products
| Reaction Type | Reagents/Conditions | Product Class | Application |
|---|---|---|---|
| Azo coupling | Diazonium salts, NaOH, 0–5°C | Azo dyes (e.g., 8a-d ) | Antimicrobial textiles |
| Heteroaryl amine coupling | DCM, TEA, reflux | Pyrazolo-pyridines (e.g., 21b ) | Anticancer agents |
| Hydrazine cyclization | Hydrazine hydrate, ethanol, reflux | Hydrazone-carboxamides | α-Glucosidase inhibitors |
Biological Activity
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 246.33 g/mol
- CAS Number : 355000-40-7
This structure features a benzo[b]thiophene core with a cyano group and a propionamide moiety, which are critical for its biological activity.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress-related diseases.
2. Neuroprotective Effects
Studies have shown that derivatives of this compound can influence neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative conditions. For instance, it has been suggested that such compounds may inhibit monoamine oxidase (MAO), an enzyme involved in neurodegeneration.
3. Anti-inflammatory Properties
The compound's structural characteristics allow it to modulate inflammatory pathways effectively. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.
The biological activity of this compound is hypothesized to involve several mechanisms:
- MAO Inhibition : By inhibiting MAO-B activity, the compound may increase levels of neurotransmitters such as dopamine and serotonin in the brain, which is beneficial for mood regulation and cognitive function.
- Scavenging Free Radicals : The cyano and thiophene groups contribute to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative damage.
Research Findings and Case Studies
A review of literature reveals various studies that have evaluated the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide?
The compound is typically synthesized via acylation reactions. For example, reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with propionic anhydride or acyl chlorides under reflux in dichloromethane (DCM) with triethylamine (TEA) as a base. Microwave-assisted Gewald reactions using K₂CO₃ as a heterogeneous catalyst have also been reported to improve efficiency . Yields vary depending on reaction conditions; for instance, bromoacyl chloride derivatives achieved 67% yield in DCM .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
Characterization relies on nuclear magnetic resonance (NMR; ¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). For example:
- ¹H NMR : Signals for the tetrahydrobenzo[b]thiophene moiety appear at δ 1.5–2.8 ppm (methylene protons) and δ 3.3–3.6 ppm (amide NH) .
- IR : Strong absorption bands at ~2200 cm⁻¹ (C≡N) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
- MS : Molecular ion peaks align with theoretical molecular weights (e.g., 282.4 g/mol for derivatives) .
Q. What are typical challenges in optimizing synthetic yields?
Yields range from 39% to 96%, influenced by solvent choice, reaction time, and catalysts. For example, DCM with TEA improves acylation efficiency compared to ethyl acetate . Microwave-assisted synthesis reduces reaction times and enhances regioselectivity, as seen in Gewald reactions with K₂CO₃ .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of derivatives?
Regioselective attacks are achieved by modifying reaction conditions. For example:
Q. What structural modifications enhance biological activity against cancer targets?
Derivatives with pyrazolo[3,4-b]pyridine or isoxazolo[3,4-b]pyridine moieties show potent cytotoxicity against H1299 lung cancer cells (e.g., compound 21b in ). Substitutions at the acetamide position (e.g., hydrazinyl or aromatic aldehydes) improve binding to EGFR/HER2 . SAR studies highlight the importance of the cyano group and tetrahydrobenzo[b]thiophene scaffold for kinase inhibition .
Q. How do contradictory reports on biological targets (e.g., JNK vs. EGFR inhibition) arise, and how can they be resolved?
Discrepancies may stem from assay conditions (e.g., enzyme vs. cell-based assays). For instance:
- JNK inhibition : TCS JNK 5a (a derivative) shows pIC₅₀ values of 6.5–6.7 for JNK2/3 in enzyme assays .
- EGFR/HER2 inhibition : Derivatives in were tested in vitro on H1299 cells, with activity dependent on cellular uptake and metabolism. Resolution: Comparative studies under standardized protocols (e.g., consistent cell lines, ATP concentrations) are recommended .
Q. What methodologies are used to evaluate distribution and stability in biological systems?
- Distribution in emulsions : Fluorescent tagging (e.g., SIM-53B in ) and HPLC analysis quantify partitioning in lipid-water systems .
- Metabolic stability : Liver microsome assays and LC-MS/MS track degradation metabolites. For example, derivatives with trifluoroacetamide groups exhibit enhanced stability due to reduced cytochrome P450 interactions .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
